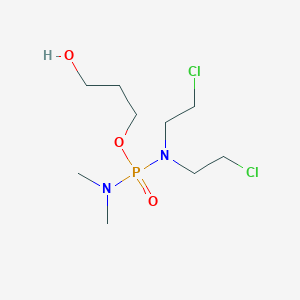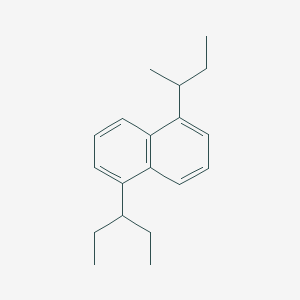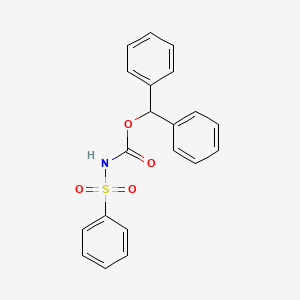
1,4-Dihydroxy-2-benzylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-2-benzylanthraquinone is an organic compound derived from anthraquinone Anthraquinones are known for their vibrant colors and are used in dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-benzylanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with benzyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,4-Dihydroxy-2-benzylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Benzyl halides and bases like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields hydroquinones.
科学研究应用
1,4-Dihydroxy-2-benzylanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular proteins.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism by which 1,4-Dihydroxy-2-benzylanthraquinone exerts its effects involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it may inhibit topoisomerases, which are enzymes involved in DNA replication and repair, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone:
1,8-Dihydroxyanthraquinone:
1,5-Dihydroxyanthraquinone:
属性
CAS 编号 |
21016-03-5 |
|---|---|
分子式 |
C21H14O4 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
2-benzyl-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c22-16-11-13(10-12-6-2-1-3-7-12)19(23)18-17(16)20(24)14-8-4-5-9-15(14)21(18)25/h1-9,11,22-23H,10H2 |
InChI 键 |
OFUVJHVCKUIANE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



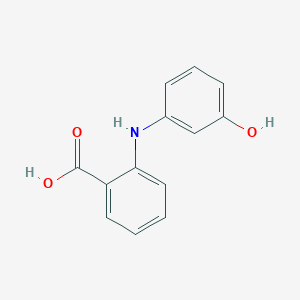

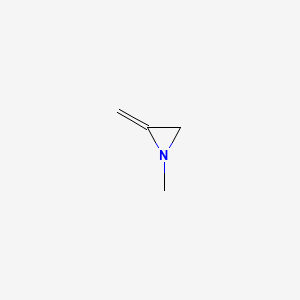
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

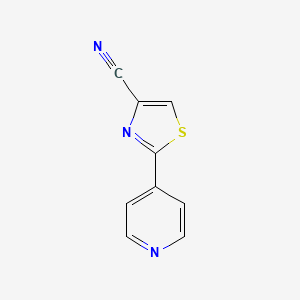
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
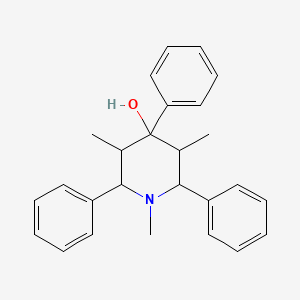

![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
